L-Alanyl-L-isoleucyl-L-leucyl-L-phenylalanyl-L-tryptophan
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Overview
Description
L-Alanyl-L-isoleucyl-L-leucyl-L-phenylalanyl-L-tryptophan is a peptide composed of six amino acids: L-alanine, L-isoleucine, L-leucine, L-phenylalanine, and L-tryptophan. Peptides like this one are often studied for their potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-isoleucyl-L-leucyl-L-phenylalanyl-L-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the Carboxyl Group: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling Reaction: The activated amino acid is coupled to the amino group of the growing peptide chain.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-isoleucyl-L-leucyl-L-phenylalanyl-L-tryptophan can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like tryptophan and phenylalanine.
Reduction: Reduction reactions can affect disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT).
Substitution: Specific reagents depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine.
Scientific Research Applications
L-Alanyl-L-isoleucyl-L-leucyl-L-phenylalanyl-L-tryptophan has several scientific research applications:
Chemistry: Studied for its structural properties and potential as a building block for more complex molecules.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory activities.
Industry: Used in the development of peptide-based materials and as a model compound for studying peptide synthesis and reactions.
Mechanism of Action
The mechanism of action of L-Alanyl-L-isoleucyl-L-leucyl-L-phenylalanyl-L-tryptophan involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to various physiological effects. For example, it may inhibit or activate enzymes involved in metabolic processes or signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- L-Alanyl-L-valyl-L-leucyl-L-phenylalanyl-L-tryptophan
- L-Alanyl-L-leucyl-L-leucyl-L-phenylalanyl-L-tryptophan
- L-Alanyl-L-isoleucyl-L-leucyl-L-tyrosyl-L-tryptophan
Uniqueness
L-Alanyl-L-isoleucyl-L-leucyl-L-phenylalanyl-L-tryptophan is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of L-isoleucine and L-tryptophan, in particular, can influence its biological activity and interactions with molecular targets.
Properties
CAS No. |
629618-68-4 |
---|---|
Molecular Formula |
C35H48N6O6 |
Molecular Weight |
648.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C35H48N6O6/c1-6-21(4)30(41-31(42)22(5)36)34(45)39-27(16-20(2)3)32(43)38-28(17-23-12-8-7-9-13-23)33(44)40-29(35(46)47)18-24-19-37-26-15-11-10-14-25(24)26/h7-15,19-22,27-30,37H,6,16-18,36H2,1-5H3,(H,38,43)(H,39,45)(H,40,44)(H,41,42)(H,46,47)/t21-,22-,27-,28-,29-,30-/m0/s1 |
InChI Key |
WZUJKHUPRAMBPP-MJLKZZHTSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)[C@H](C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C(C)N |
Origin of Product |
United States |
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